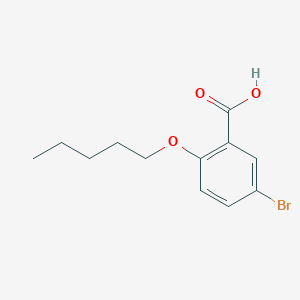
Urea, 1-(2-chloroethyl)-3-(m-anisyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The presence of the chloroethyl and anisyl groups in the molecule imparts unique chemical properties that make it suitable for specific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-(m-anisyl)- typically involves the reaction of m-anisidine with 2-chloroethyl isocyanate . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product formation. The reaction can be represented as follows:
m-Anisidine+2-Chloroethyl isocyanate→Urea, 1-(2-chloroethyl)-3-(m-anisyl)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative.
科学的研究の応用
Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: has several scientific research applications, including:
Pharmaceuticals: It may be used as an intermediate in the synthesis of drugs with anticancer or antimicrobial properties.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.
Industrial Chemistry: It can serve as a building block for the synthesis of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(m-anisyl)- depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the anisyl group can enhance binding affinity and specificity.
類似化合物との比較
Urea, 1-(2-chloroethyl)-3-(m-anisyl)-: can be compared with other urea derivatives, such as:
- Urea, 1-(2-chloroethyl)-3-(p-anisyl)-
- Urea, 1-(2-chloroethyl)-3-(o-anisyl)-
- Urea, 1-(2-chloroethyl)-3-(phenyl)-
These compounds share similar structural features but differ in the position of the substituents on the aromatic ring. The unique positioning of the anisyl group in Urea, 1-(2-chloroethyl)-3-(m-anisyl)- imparts distinct chemical and biological properties.
特性
CAS番号 |
13908-42-4 |
|---|---|
分子式 |
C10H13ClN2O2 |
分子量 |
228.67 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) |
InChIキー |
YOLMMVVRCHJMHY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080163.png)
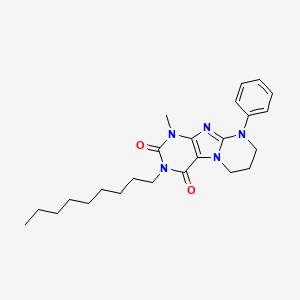
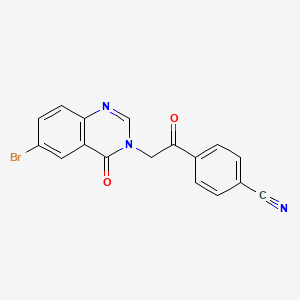

![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B15080188.png)
![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B15080201.png)
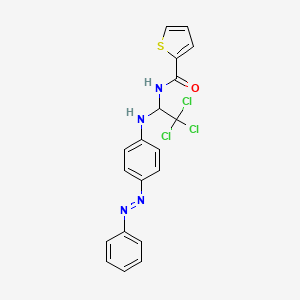
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
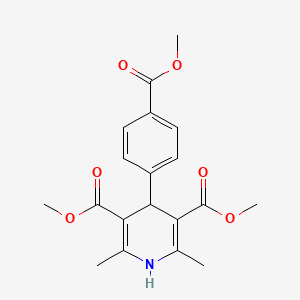
![4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080224.png)
![2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15080228.png)
